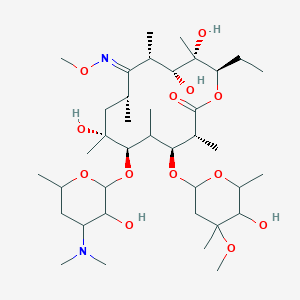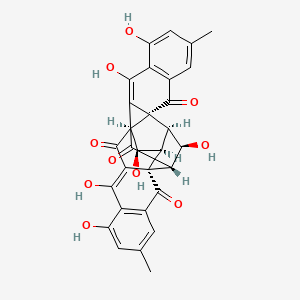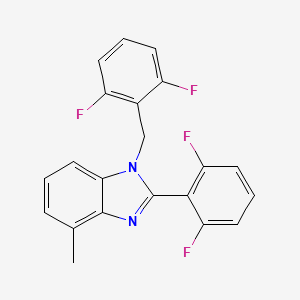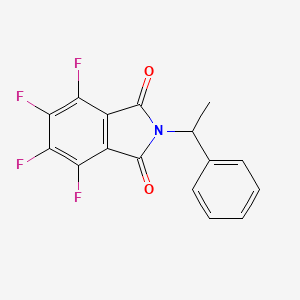![molecular formula C8H10N6O4 B10785533 (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid](/img/structure/B10785533.png)
(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, such as oxidizing agents for oxidation reactions and reducing agents for reduction reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: This compound shares the tetrazole moiety and has similar energetic properties.
Di(1H-tetrazol-5-yl)methanone oxime: Another tetrazole-based compound with high nitrogen content and thermal stability.
Uniqueness: (S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-YL)isoxazol-4-YL]propionic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N6O4 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-amino-3-[5-(2-methyltetrazol-5-yl)-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H10N6O4/c1-14-11-6(10-13-14)5-3(7(15)12-18-5)2-4(9)8(16)17/h4H,2,9H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
YXLQKZHKWIKJKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=C(C(=O)NO2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)

![2,3,7-Trihydroxy-6-[3-(trifluoromethyl)phenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B10785504.png)
![4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid](/img/structure/B10785511.png)

![7,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785523.png)
![N-[2-(2,7-Dimethoxy-naphthalen-1-yl)-ethyl]-propionamide](/img/structure/B10785531.png)

![2-Amino-3-[3-oxo-5-(1,3-thiazol-2-yl)-1,2-oxazol-4-yl]propanoic acid](/img/structure/B10785539.png)
![(3S,5R,6S,7S,9S,10E,11R,12S,13R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785543.png)
